N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is a heterocyclic compound featuring an oxadiazole ring. Compounds containing the oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring in this compound suggests potential utility in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of an appropriate amidoxime with an acylating agent. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with allylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce alkyl or aryl groups onto the oxadiazole ring .
Scientific Research Applications
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes, such as inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide: Unique due to its specific substitution pattern on the oxadiazole ring.
N-Allyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide: Similar structure but with a phenyl group instead of a methyl group, leading to different biological activities.
N-Allyl-N-(3-chloro-1,2,4-oxadiazol-5-yl)acetamide: Contains a chlorine atom, which can significantly alter its reactivity and biological properties.
Uniqueness
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
62347-45-9 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C8H11N3O2/c1-4-5-11(7(3)12)8-9-6(2)10-13-8/h4H,1,5H2,2-3H3 |
InChI Key |
ZCTZXQTXWGDZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)N(CC=C)C(=O)C |
Origin of Product |
United States |
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